Cas no 194469-38-0 (2-Propen-1-one,1,3-di-3-thienyl-)

2-Propen-1-one,1,3-di-3-thienyl- structure
194469-38-0 structure
Product name:2-Propen-1-one,1,3-di-3-thienyl-
CAS No:194469-38-0
MF:C11H8OS2
MW:220.310620307922
CID:116606
PubChem ID:376711

2-Propen-1-one,1,3-di-3-thienyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,1,3-di-3-thienyl-
    • 1,3-di(thiophen-3-yl)prop-2-en-1-one
    • 1,3-di(3-thienyl)prop-2-en-1-one
    • 2-Propen-1-one,1,3-di-3-thienyl
    • 194469-38-0
    • NCI60_020115
    • DTXSID30327459
    • Inchi: InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+
    • InChI Key: AVXNUVHHGJELRS-OWOJBTEDSA-N
    • SMILES: O=C(C1C=CSC=1)/C=C/C1C=CSC=1

Computed Properties

  • Exact Mass: 220.00200
  • Monoisotopic Mass: 220.002
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 73.6Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 73.55000
  • LogP: 3.70570

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